4-Methacryloyloxyazobenzene
Description
Contextualization of Azobenzene (B91143) Derivatives in Photoresponsive Systems
Azobenzene and its derivatives are a prominent class of photochromic molecules that have garnered significant attention in materials science. These compounds can undergo a reversible transformation between two isomers, a thermally stable trans (E) form and a metastable cis (Z) form, upon irradiation with light of a specific wavelength. udayton.edumdpi.com This photoisomerization process induces changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to create photoresponsive systems. mdpi.comnih.gov The trans isomer is characterized by a planar structure, while the cis isomer adopts a bent conformation. mdpi.com This change in shape at the molecular level can be translated into macroscopic changes in the properties of the material.
The isomerization from the trans to the cis state is typically induced by UV light (around 300–400 nm), while the reverse transformation can be triggered by visible light (around 425–500 nm) or thermal relaxation. mdpi.com The attractiveness of azobenzene derivatives lies in their clean and efficient photoisomerization, making them ideal candidates for molecular switches in a variety of applications. mdpi.comresearchgate.net These applications range from light-controlled mechanical and optical properties to the photocontrol of molecular recognition processes. nih.gov
Rationale for 4-Methacryloyloxyazobenzene as a Core Monomer in Photoactive Polymer Architectures
This compound stands out as a particularly valuable monomer for the creation of photoactive polymers. The key to its utility lies in its bifunctional nature. It possesses the photoresponsive azobenzene unit, which acts as a photoswitch, and a polymerizable methacrylate (B99206) group. This methacrylate group allows for its incorporation into polymer chains through various polymerization techniques, including free-radical polymerization and atom transfer radical polymerization (ATRP). nycu.edu.twresearchgate.net
By incorporating this compound into a polymer architecture, the photoresponsive behavior of the azobenzene moiety can be imparted to the entire macromolecule. This allows for the development of "smart" materials whose properties can be externally controlled by light. The covalent attachment of the azobenzene unit to the polymer backbone ensures the stability and durability of the photoresponsive function. The specific design of the polymer, such as creating homopolymers, copolymers, or block copolymers, allows for the fine-tuning of the material's properties for specific applications. nycu.edu.twscispace.com For instance, copolymerization with other monomers can be used to control properties like solubility and mechanical strength. researchgate.netresearchgate.net
Scope and Significance of Academic Research on this compound-Based Materials
Academic research into this compound-based materials is extensive and covers a wide range of applications. A significant area of investigation is in the field of liquid crystals. researchgate.netscispace.com Thin films of polymers containing this compound can be used to control the alignment of nematic liquid crystals through photoirradiation. scispace.com This has potential applications in displays and optical switching devices.
Another major focus is on the development of photoresponsive gels and hydrogels. researchgate.netuni-freiburg.de These materials can exhibit significant changes in their swelling behavior or viscosity upon exposure to light, which is attributed to the photoisomerization of the azobenzene units. researchgate.net This has led to research into their use for applications such as photoswitchable fluidic devices and controlled drug release. researchgate.net Furthermore, the ability to create precise microstructures on the surface of these hydrogels using light opens up possibilities for high-resolution polymer replication and the fabrication of micro-optics. uni-freiburg.de The versatility of this compound as a monomer continues to drive research into novel photoactive materials with tailored functionalities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3 |
InChI Key |
IGCJKJTYHIDZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies of 4 Methacryloyloxyazobenzene
Established Synthetic Methodologies for 4-Methacryloyloxyazobenzene Monomer
The creation of the this compound monomer is primarily achieved through the esterification of its precursor, 4-hydroxyazobenzene. This can be accomplished via several routes, with conventional esterification being the most common.
Conventional Esterification Routes for Monomer Synthesis
The most widely reported method for synthesizing this compound is the direct esterification of 4-hydroxyazobenzene with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct. The use of an inhibitor, like 2,6-di-tert-butyl-p-cresol, is also common to prevent the premature polymerization of the methacrylate (B99206) group. The reaction is generally performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic nature of the reaction.
A typical synthetic procedure involves dissolving 4-hydroxyazobenzene in THF, followed by the addition of triethylamine and the inhibitor. The solution is then cooled, and methacryloyl chloride is added dropwise. The formation of triethylammonium (B8662869) hydrochloride precipitate is an indication of the reaction's progress. After a prolonged stirring period, the salt is filtered off, and the product is isolated from the filtrate.
Alternative Synthesis Approaches and Precursor Functionalization
Alternative esterification methods, such as the Steglich and Mitsunobu reactions, offer milder conditions and can be advantageous when dealing with sensitive substrates. The Steglich esterification utilizes a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation from a carboxylic acid and an alcohol. nih.govorganic-chemistry.orgchemistry-online.comyoutube.comresearchgate.net This method avoids the generation of acidic byproducts.
The Mitsunobu reaction provides another pathway for esterification, particularly useful for inverting the stereochemistry of secondary alcohols, though this is not a factor for the synthesis of this compound from the achiral 4-hydroxyazobenzene. missouri.eduorganic-chemistry.orgnih.govnih.gov This reaction involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD).
Functionalization of the precursor, 4-hydroxyazobenzene, prior to esterification is a key strategy for introducing desired functionalities into the final monomer. The synthesis of 4-hydroxyazobenzene itself is a well-established azo coupling reaction between a diazonium salt of an aniline (B41778) and a phenol (B47542). researchgate.netbyjus.com By using substituted anilines or phenols in this initial step, a wide variety of functional groups can be incorporated into the azobenzene (B91143) core. For instance, the use of 4-butylaniline (B89568) in the coupling reaction with phenol yields 4-butyl-4'-hydroxyazobenzene, which can then be esterified to produce the corresponding methacryloyloxy derivative. nbinno.comnbinno.com Similarly, other substituents like nitro groups can be introduced. nih.gov
Chemical Modification and Derivatization of this compound for Enhanced Functionality
To tailor the properties of this compound for specific applications, its chemical structure can be modified. These modifications can be targeted at the azobenzene moiety to tune its photoresponsive behavior or involve its attachment to larger molecular architectures.
Strategies for Tailored Substitutions on the Azobenzene Moiety
The photoisomerization behavior of azobenzene is highly dependent on the electronic nature and position of substituents on its aromatic rings. Introducing electron-donating or electron-withdrawing groups can alter the absorption spectra of the trans and cis isomers, as well as the kinetics of their photoisomerization and thermal relaxation.
Strategic placement of substituents can be achieved by starting with appropriately functionalized precursors for the azo coupling reaction. For example, halogenation, nitration, or alkylation of the aniline or phenol starting materials allows for the synthesis of a diverse library of 4-hydroxyazobenzene derivatives. mt.comwikipedia.org These substituted precursors can then be converted to their corresponding methacryloyloxyazobenzene monomers. This approach provides a powerful tool to fine-tune the light-responsive properties of the resulting polymers.
Attachment to Supramolecular Scaffolds and Host-Guest Interactions
The incorporation of this compound into supramolecular systems, often through host-guest interactions, is a promising strategy for creating advanced functional materials. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as hosts for the azobenzene guest. nih.govnih.govrsc.orgmdpi.com The azobenzene moiety of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex. mit.edu
This host-guest interaction can be utilized to create photoresponsive hydrogels, vesicles, and other self-assembled structures. rsc.org The photoisomerization of the azobenzene unit from the linear trans isomer to the bent cis isomer can alter its binding affinity with the cyclodextrin host, leading to a reversible assembly and disassembly of the supramolecular structure. This light-triggered change in morphology can be harnessed for applications in drug delivery, sensing, and smart materials. Polymers and copolymers of this compound can also participate in these host-guest interactions, leading to the formation of complex and responsive materials. mit.edu
Purification and Characterization Methodologies in this compound Synthesis Research
Rigorous purification and characterization are essential to ensure the quality and desired properties of the synthesized this compound monomer and its derivatives.
Purification:
Following synthesis, the crude product is typically subjected to one or more purification steps. Common techniques include:
Washing: The reaction mixture is often washed with aqueous solutions to remove water-soluble impurities and byproducts.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: For more challenging separations, column chromatography using a stationary phase like silica (B1680970) gel is employed. The components of the mixture are separated based on their differential adsorption to the stationary phase as they are eluted with a mobile phase.
Characterization:
A suite of analytical techniques is used to confirm the structure and purity of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. rsc.orgrsc.orgchemicalbook.com The chemical shifts, integration of signals, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for the ester carbonyl group, the azo bond, and the aromatic rings can be observed.
UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for studying the photoisomerization behavior of the azobenzene moiety. The distinct absorption spectra of the trans and cis isomers allow for the monitoring of the isomerization process upon irradiation with light of specific wavelengths. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
The physical properties of the precursor, 4-hydroxyazobenzene, are also well-documented and can be used as a reference. lookchem.comnih.govcymitquimica.comresearchgate.netresearchgate.nethaz-map.com
Polymerization and Integration of 4 Methacryloyloxyazobenzene into Macromolecular Architectures
Radical Polymerization of 4-Methacryloyloxyazobenzene
Conventional free-radical polymerization is a common method for polymerizing this compound. This technique allows for the creation of homopolymers and copolymers with statistical or random distributions of the azobenzene-containing monomer units.
The homopolymerization of this compound proceeds via a standard free-radical mechanism, typically initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer, poly(this compound), possesses a backbone of repeating methacrylate (B99206) units, each with a pendant azobenzene (B91143) group.
Kinetic studies of the homopolymerization are crucial for understanding the reaction rates and controlling the molecular weight of the resulting polymer. Research has shown that the polymerization kinetics can be influenced by factors such as initiator concentration, temperature, and solvent. For instance, the radical polymerization of 4-cyano-4'-methacryloyloxyazobenzene has been performed to create a homopolymer with a weight-average molecular weight (Mw) of 4.3 x 10⁴ and a polydispersity index (Mw/Mn) of 3.3. oup.com The kinetics of the photoisomerization of the azobenzene units within the polymer have also been a subject of investigation. scispace.com
Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymer. This approach allows for the combination of the photoresponsive nature of the azobenzene unit with other desirable characteristics, such as altered solubility, thermal properties, or mechanical strength. uomustansiriyah.edu.iq
Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a polymer chain with a random or statistical distribution of the monomer units. uomustansiriyah.edu.iqnih.gov This method has been widely used to incorporate this compound into various polymer systems.
For example, this compound has been statistically copolymerized with vinylidene chloride using benzoyl peroxide as an initiator. wiley.com The reactivity ratios, which describe the relative reactivity of the monomers towards the growing polymer chain, were determined to be r(M) = 3.59 ± 0.19 and r(V) = 0.89 ± 0.07 using the Kelen-Tudos method, and r(M) = 3.76 and r(V) = 0.93 using the nonlinear error in variables method, where M represents this compound and V represents vinylidene chloride. wiley.com These values indicate that this compound is more reactive than vinylidene chloride in this copolymerization system. wiley.com
Another study involved the free-radical copolymerization of this compound with (-)-menthyl methacrylate using AIBN as the initiator, resulting in copolymers with a substantially random distribution of the comonomer units. researchgate.net Similarly, copolymers of this compound and N,N-dimethylacrylamide have been synthesized via free-radical copolymerization, where the ratio of the two monomers can be adjusted to control the final properties of the material. ontosight.ai
The table below summarizes the reactivity ratios for the statistical copolymerization of this compound (M) with vinylidene chloride (V).
| Copolymerization System | r(M) (this compound) | r(V) (Vinylidene Chloride) | Method |
| This compound / Vinylidene Chloride | 3.59 ± 0.19 | 0.89 ± 0.07 | Kelen-Tudos |
| This compound / Vinylidene Chloride | 3.76 | 0.93 | Nonlinear Error in Variables |
| Data sourced from Brar, A. S., & Kaur, S. (1999). wiley.com |
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. harth-research-group.orgaspur.rs The synthesis of block copolymers containing this compound allows for the creation of well-defined nanostructures and materials with unique self-assembly properties. While controlled polymerization techniques are often preferred for block copolymer synthesis, conventional radical polymerization can sometimes be employed, although with less control over the final architecture.
More advanced and controlled methods, such as Atom Transfer Radical Polymerization (ATRP), are more commonly used for the synthesis of well-defined block copolymers incorporating this compound. nycu.edu.twnycu.edu.tw
Copolymerization Studies with Diverse Comonomers
Controlled/Living Radical Polymerization (CLRP) of this compound
Controlled/living radical polymerization (CLRP) techniques offer significant advantages over conventional free-radical polymerization, including the ability to control molecular weight, achieve narrow molecular weight distributions (low polydispersity), and synthesize complex architectures like block copolymers. harth-research-group.org
Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CLRP method for polymerizing a variety of monomers, including this compound. nycu.edu.twcmu.edu The mechanism of ATRP involves a reversible activation and deactivation process of the growing polymer chains, mediated by a transition metal complex (typically copper-based) and a halide initiator. nycu.edu.tw This reversible process minimizes termination reactions, allowing for controlled chain growth.
ATRP has been successfully employed to synthesize both homopolymers and copolymers of this compound. For instance, well-defined block copolymers of polystyrene and poly(n-butyl methacrylate) containing this compound (MOAB) in the poly(n-butyl methacrylate) segment have been prepared using ATRP. nycu.edu.twnycu.edu.tw In this process, a macroinitiator of poly(n-butyl methacrylate-co-4-methacryloyloxyazobenzene) was first synthesized via Activators Regenerated by Electron Transfer (ARGET) ATRP, a variation of ATRP that uses a reducing agent to regenerate the activator, allowing for lower catalyst concentrations. nycu.edu.tw This macroinitiator was then used to initiate the polymerization of styrene (B11656) to form the block copolymer. nycu.edu.tw
The following table presents data from the ARGET ATRP copolymerization of nBMA and MOAB.
| Parameter | Value |
| Monomers | n-Butyl Methacrylate (nBMA), this compound (MOAB) |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) |
| Catalyst System | CuBr / Me₆TREN |
| Reducing Agent | Sn(EH)₂ |
| Solvent | Anisole |
| Temperature | 60 °C |
| Observation | Molecular weight increased linearly with conversion. |
| PDI | < 1.2 |
| Relative Reactivity | k(app, MOAB) ≈ 2 * k(app, nBMA) |
| Data sourced from Huang, C. F., et al. (2009). nycu.edu.tw |
ATRP has also been used to synthesize molecular brushes with side chains containing this compound and 2-(dimethylamino)ethyl methacrylate (DMAEMA). cmu.educapes.gov.br These complex architectures were created by "grafting from" a macroinitiator backbone, demonstrating the versatility of ATRP in creating well-defined, functional polymers. cmu.eduresearchgate.net
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Investigations
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a versatile and powerful reversible deactivation radical polymerization (RDRP) technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.comsigmaaldrich.com This method's tolerance for a wide range of functional monomers makes it particularly suitable for the polymerization of complex molecules like this compound and its derivatives. sigmaaldrich.com
The RAFT process allows for the creation of well-defined homopolymers and block copolymers incorporating azobenzene moieties. acs.orgacs.org The mechanism involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent, which mediates the process to bestow living characteristics upon the polymerization. sigmaaldrich.comsigmaaldrich.com This control is essential because the properties of azobenzene-containing polymers, such as their photoisomerization kinetics and self-assembly behavior, are highly dependent on the macromolecular architecture. mdpi.com
Investigations into the RAFT polymerization of azobenzene-containing methacrylate monomers demonstrate excellent control over the polymerization process. Kinetic studies often show a linear increase in molecular weight with monomer conversion and first-order kinetics, which are hallmarks of a controlled/'living' polymerization. acs.orgexpresspolymlett.com The resulting polymers exhibit low PDI values, typically below 1.4, indicating a high degree of uniformity among the polymer chains. acs.orgacs.org This precision enables the synthesis of tailored materials, such as diblock copolymers where an azobenzene-containing block is combined with another block, like poly(N-isopropylacrylamide), to create dual-stimuli-responsive materials. mdpi.com In such systems, the RAFT-synthesized azobenzene block imparts light-responsive behavior, complementing the thermoresponsive nature of the other block. mdpi.com
The table below presents representative data from RAFT polymerization of azobenzene-containing monomers, illustrating the high degree of control achieved.
| Polymer/Monomer | RAFT Agent | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| poly(NIPAM60-b-Azo7) | Not Specified in Snippet | 9,960 | 1.24 | mdpi.com |
| PAHMA (Poly{1'-octyloxy-4'-(6-methacryloxy)hexyloxy-5'-phenylmethaneone-(2-phenyl)azobenzene}) | CPDN (2-cyanoprop-2-yl 1-dithionaphthalate) | Not Specified in Snippet | ≤ 1.37 | acs.orgacs.org |
Polymer Network Formation and Crosslinking Strategies with this compound
Incorporating this compound into crosslinked polymer networks creates robust materials that combine the solid-state properties of thermosets with the photoresponsive nature of the azo chromophore. Crosslinking transforms linear or branched polymer chains into a single, continuous three-dimensional network, which enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com
Various strategies can be employed to form these networks.
Chemical Crosslinking : This involves the use of chemical crosslinking agents that react with functional groups on the polymer chains to form covalent bonds. nih.gov For polymers derived from this compound, this could be achieved by copolymerizing the monomer with a di- or multi-functional monomer (a crosslinker). Alternatively, functional groups can be introduced into the polymer chains that can later be crosslinked using agents like peroxides, diisocyanates, or epoxy resins. specialchem.comarcorepoxy.com
Radiation-Induced Crosslinking : High-energy radiation, such as UV or electron beams, can be used to initiate crosslinking. specialchem.com The energy from the radiation generates reactive species along the polymer backbones, which then combine to form crosslinks. specialchem.com This method is particularly synergistic with azobenzene-containing systems, as the UV light used for crosslinking can also trigger the trans-cis isomerization of the azobenzene units.
A key area of research is the development of "smart" crosslinking strategies where the network's properties can be modulated by external stimuli. specialchem.com For networks containing this compound, the photoisomerization of the azobenzene unit provides a powerful stimulus. The change in molecular geometry and polarity between the trans and cis isomers can induce mechanical stress, alter network swelling, or change the material's optical properties, making these networks suitable for applications as actuators, sensors, or in tunable materials. specialchem.comscispace.com
Integration of this compound into Supramolecular Assemblies and Hybrid Materials
The integration of this compound into larger, more complex structures like supramolecular assemblies and hybrid materials allows for the creation of highly organized, functional systems. nso-journal.orgmdpi.com
Supramolecular Assemblies: These are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding or hydrophobic-hydrophilic interactions. nih.gov A common strategy involves synthesizing amphiphilic block copolymers via RAFT, where one block is hydrophilic and the other—containing the this compound units—is hydrophobic. mdpi.com In a selective solvent (e.g., water), these block copolymers self-assemble into ordered nanostructures like micelles, vesicles, or cylinders. mdpi.com The azobenzene units are typically sequestered within the core of these assemblies. Irradiation with UV light can trigger the isomerization of the azobenzene groups, altering their polarity and shape, which in turn can lead to a disruption or reorganization of the entire supramolecular structure. mdpi.com This light-triggered assembly/disassembly is a key feature for applications in areas like controlled release systems.
Hybrid Materials: These materials combine organic and inorganic components at the molecular or nanometer scale. nih.govbsz-bw.de Polymers of this compound can be integrated as the organic component to impart photo-switchable properties to the final material. sci-hub.se A prevalent method for creating these hybrids is the sol-gel process, where inorganic precursors (like alkoxysilanes) are polymerized simultaneously with organic monomers or in the presence of a pre-formed organic polymer. bsz-bw.de This results in an interpenetrating network of organic and inorganic phases, potentially with covalent bonds linking them. nih.gov The incorporation of this compound polymers into inorganic matrices like silica (B1680970) can lead to materials with enhanced mechanical and thermal stability while retaining the photoresponsive characteristics of the azobenzene chromophore. mdpi.combsz-bw.de Such hybrid materials are investigated for applications in optics, data storage, and as functional coatings. bsz-bw.de
Fundamental Photoresponsive Mechanisms of 4 Methacryloyloxyazobenzene and Its Polymer Analogues
Photoisomerization Kinetics and Mechanistic Pathways of Azobenzene (B91143) Units within 4-Methacryloyloxyazobenzene Systems
The kinetics and mechanisms of photoisomerization in systems containing this compound are governed by the inherent properties of the azobenzene unit, which can be significantly influenced by its environment, such as being in a polymer matrix. The isomerization process involves distinct forward (trans-to-cis) and backward (cis-to-trans) pathways, each with its own dynamics and efficiencies.
The trans-to-cis isomerization of this compound is typically initiated by irradiating the material with UV light, corresponding to the strong π-π* absorption band of the trans isomer. Upon absorption of a photon, the azobenzene molecule is excited to a higher energy state, from which it can relax to the cis conformation. The efficiency of this process is quantified by the photoisomerization quantum yield (ΦT→C), which represents the probability that an absorbed photon will result in a trans-to-cis isomerization event.
The dynamics of this isomerization in polymer systems are often complex. In glassy polymer matrices, the process can deviate from simple first-order kinetics. This is often attributed to the distribution of free volume around the azobenzene chromophores. Some chromophores may reside in areas with sufficient space to isomerize freely, while others may be in more constrained environments, leading to a distribution of isomerization rates. For instance, studies on analogous azobenzene-containing copolymers have shown that the local environment, such as the nature of neighboring monomer units, can influence the isomerization dynamics.
Typical Photoisomerization Quantum Yields for Azobenzene Derivatives
| Isomerization Direction | Excitation Band | Typical Quantum Yield (Φ) Range in Solution |
|---|---|---|
| trans-to-cis | π-π* (UV region) | 0.1 - 0.3 |
| cis-to-trans | n-π* (Visible region) | 0.3 - 0.5 |
The return of the azobenzene moiety from the metastable cis state to the stable trans state can occur through two primary pathways: photochemically or thermally. Photoinduced cis-to-trans isomerization is achieved by irradiating the material with light of a wavelength corresponding to the n-π* absorption band of the cis isomer, which is typically in the visible region of the spectrum.
In the absence of light, the cis isomer will thermally relax back to the trans form. This thermal back reaction is a first-order kinetic process, and its rate is highly dependent on the molecular structure of the azobenzene derivative and the properties of the surrounding medium, such as temperature, solvent polarity, and the rigidity of a polymer matrix.
For azobenzene polymers in the glassy state, the thermal cis-to-trans relaxation often exhibits multi-exponential decay behavior. This is typically described as having a fast component and a slow component. The fast decay is often attributed to the relaxation of cis isomers in regions of higher free volume or those under mechanical strain, while the slower component corresponds to chromophores in more constrained environments. The rate of thermal isomerization is significantly slower in a rigid polymer matrix below its glass transition temperature (Tg) compared to in solution. For example, studies on methacrylate (B99206) polymers containing azobenzene side chains have shown that the thermal relaxation can take from minutes to hours or even days in the solid state at room temperature, whereas in solution, it occurs on the order of seconds to minutes.
Two primary mechanisms have been proposed for the thermal isomerization of azobenzenes: rotation and inversion. The rotational pathway involves the breaking of the N=N π-bond, allowing for rotation around the N-N single bond, and is favored for "push-pull" azobenzenes with electron-donating and electron-withdrawing substituents. The inversion pathway proceeds through a linear transition state without breaking the π-bond. The operative mechanism can be influenced by the substituents on the azobenzene core and the polarity of the environment.
Wavelength Dependence and Photoisomerization Control in this compound Systems
The photoisomerization of this compound can be precisely controlled by selecting the wavelength of the irradiating light. The trans and cis isomers have distinct absorption spectra. The trans isomer typically exhibits a strong absorption band in the UV region (the π-π* transition) and a weaker, often obscured, band in the visible region (the n-π* transition). Conversely, the cis isomer has a lower intensity π-π* band and a more prominent n-π* band in the visible region.
This spectral separation allows for selective excitation of each isomer. Irradiation with UV light (e.g., around 365 nm) predominantly excites the trans isomer, driving the system towards a photostationary state enriched in the cis isomer. Subsequent irradiation with visible light (e.g., around 440 nm) primarily excites the cis isomer, promoting its conversion back to the trans form. By alternating between UV and visible light, the isomerization process can be reversibly controlled. The composition of the photostationary state depends on the quantum yields of the forward and reverse photoreactions at the given wavelength, as well as the molar extinction coefficients of the two isomers at that wavelength.
Fatigue Resistance and Photostability Research of this compound Photochromes
Fatigue resistance refers to the ability of a photochromic material to undergo repeated isomerization cycles without significant degradation. Photostability, a related concept, is the material's resistance to irreversible chemical changes upon exposure to light. For practical applications, high fatigue resistance and photostability are crucial.
Azobenzene derivatives are generally known for their excellent fatigue resistance, capable of undergoing thousands of switching cycles with minimal degradation, especially when compared to other classes of photochromic compounds. However, photodegradation can still occur, particularly under high-intensity light or prolonged exposure, and can proceed through various pathways, including photooxidation or other irreversible photoreactions.
The polymer matrix can play a role in the photostability of this compound. A dense, glassy polymer can limit the diffusion of oxygen and other reactive species, potentially enhancing the photostability of the embedded chromophores. Conversely, interactions between the chromophore and the polymer matrix could also potentially open up new degradation pathways. Specific research on the fatigue resistance and photostability of this compound is limited in the available literature, but the general robustness of the azobenzene chromophore suggests that it would exhibit good performance in this regard.
Spectroscopic and Diffraction Techniques for Probing Photo-induced Transitions in this compound Materials
A variety of analytical techniques are employed to study the photo-induced transitions in materials containing this compound. These methods allow for the characterization of the kinetics, mechanisms, and structural changes associated with the isomerization process.
UV-Visible (UV-Vis) absorption spectroscopy is the most common and straightforward technique for monitoring the photoisomerization of this compound. The significant differences in the absorption spectra of the trans and cis isomers allow for their quantitative analysis.
Upon irradiation with UV light, the progress of the trans-to-cis isomerization can be followed by observing the decrease in the absorbance of the π-π* band of the trans isomer and the concurrent increase in the absorbance of the n-π* band of the cis isomer. The presence of one or more isosbestic points, where the molar absorptivities of the two isomers are equal, is a strong indication that a clean, two-state photoreaction is occurring.
By monitoring the change in absorbance over time, the kinetics of both the photoisomerization and the thermal back reaction can be determined. For instance, by fitting the time-dependent absorbance data to appropriate kinetic models, rate constants for the thermal cis-to-trans relaxation can be calculated. UV-Vis spectroscopy is therefore an indispensable tool for characterizing the fundamental photoresponsive properties of this compound and its polymer analogues.
Spectroscopic Changes During Isomerization of a Typical Azobenzene Derivative
| Isomer | Typical λmax of π-π* band | Typical λmax of n-π* band | Relative Intensity of π-π* band |
|---|---|---|---|
| trans | ~320-360 nm | ~440 nm (weak) | High |
| cis | Slightly blue-shifted and weaker | ~440 nm (stronger) | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Microstructural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the conformational changes and microstructural details of this compound and its polymers during photoisomerization. By monitoring the chemical shifts and signal intensities of specific nuclei, primarily 1H, researchers can distinguish between the trans and cis isomers and quantify their relative populations.
The protons of the azobenzene aromatic rings exhibit distinct chemical shifts depending on the isomeric state. Upon photoisomerization from the more stable trans form to the cis form, the electronic environment of these protons is altered, leading to characteristic changes in the 1H NMR spectrum. This allows for in-situ monitoring of the isomerization process when the NMR experiment is conducted under irradiation. researchgate.net
Furthermore, advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can provide insights into the hydrodynamic size and conformation of the polymer chains in solution. rsc.org Changes in the diffusion coefficient upon photoisomerization can be correlated with conformational changes of the polymer backbone, from a more extended state to a more coiled or globular state. rsc.org For instance, structure-correlation NMR spectroscopy, which incorporates photoisomerization directly into the NMR pulse sequence, can be used to analyze the correlation between different macromolecular structures. researchgate.net This method has been successfully applied to study the photoinduced structural changes in azobenzene-containing peptides, demonstrating its potential for elucidating the complex conformational landscape of poly(this compound). researchgate.net Solid-state NMR is another powerful technique for studying the structure and dynamics of these polymers in the solid state, providing information on the packing and mobility of the azobenzene side chains within the polymer matrix. nih.gov
| Technique | Information Obtained | Key Findings for Azobenzene Systems |
|---|---|---|
| 1H NMR | Conformational analysis, quantification of trans/cis isomers | Distinct chemical shifts for aromatic protons in trans and cis isomers allow for monitoring of photoisomerization. |
| DOSY NMR | Polymer hydrodynamic size and conformation in solution | Can reveal changes in polymer coil dimensions upon photoisomerization. rsc.org |
| Structure-Correlation NMR | Correlation between different macromolecular structures | Enables the analysis of metastable states and conformational pathways during isomerization. researchgate.net |
| Solid-State 13C NMR | Molecular packing and dynamics in the solid state | Provides insights into the local environment and mobility of azobenzene units within the polymer matrix. nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational and Conformational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational and conformational changes in this compound and its polymers upon photoirradiation. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the resulting spectrum serves as a molecular fingerprint, sensitive to changes in bond lengths, bond angles, and local symmetry.
The trans and cis isomers of azobenzene have distinct vibrational spectra. Key vibrational bands associated with the azobenzene moiety, such as the N=N stretching vibration, the C-N stretching vibration, and the out-of-plane bending modes of the aromatic C-H bonds, are particularly sensitive to the isomerization state. For example, the N=N stretching vibration, which is typically weak in the infrared spectrum of the highly symmetric trans isomer, can become more active in the less symmetric cis isomer.
Studies on poly(this compound) films have utilized FTIR spectroscopy to monitor the kinetics of photoisomerization. kangwon.ac.kr By tracking the changes in the intensity of characteristic vibrational bands as a function of irradiation time, researchers can gain insights into the rate of the trans-to-cis conversion. kangwon.ac.krresearchgate.net Two-dimensional correlation analysis of FTIR spectra has been employed to reveal the sequence of molecular reorientations during photoisomerization, indicating that the movement of the mono-substituted benzene (B151609) ring precedes that of the para-substituted ring. kangwon.ac.kr
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Significance in Isomerization Studies |
|---|---|---|
| N=N Stretch | ~1400 - 1500 | Changes in intensity and position upon trans-to-cis isomerization due to altered symmetry. |
| C-N Stretch | ~1140 - 1250 | Sensitive to the electronic structure and conformation of the C-N=N-C linkage. |
| Aromatic C-H Out-of-Plane Bending | ~700 - 900 | Reflects changes in the substitution pattern and orientation of the phenyl rings. |
| Phenyl Ring Vibrations | ~1500 - 1600 | Can be used to monitor the reorientation of the benzene rings during the isomerization process. kangwon.ac.kr |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological Changes
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are essential techniques for characterizing the morphological changes that occur in the solid state of poly(this compound) upon photoirradiation. These methods provide information on the crystalline structure, degree of ordering, and hierarchical assembly of the polymer chains.
In their ordered state, azobenzene-containing polymers can exhibit liquid crystalline phases, such as nematic and smectic phases. researchgate.net XRD is used to determine the type of liquid crystalline phase and the degree of crystallinity. researchgate.net The diffraction patterns reveal characteristic peaks corresponding to the periodic arrangement of the polymer chains and the azobenzene mesogens. Upon photoisomerization from the linear trans form to the bent cis form, the ability of the azobenzene units to pack efficiently is disrupted. This can lead to a decrease in the degree of crystallinity or even a complete loss of the liquid crystalline phase, which is observable as a change in the XRD pattern. researchgate.net
For example, the photoinduced transformation between different liquid crystalline phases, such as a smectic to nematic transition, can be monitored in situ using XRD. researchgate.net Furthermore, SAXS can be employed to investigate larger-scale morphological changes, such as the disruption of microphase-separated domains in block copolymers containing azobenzene units. The reversible photoisomerization can induce a reversible morphological transformation, for instance, from well-defined lamellar structures to a more disordered state. nih.gov In some cases, this can manifest as macroscopic shape changes, such as the transformation of 2D polymer sheets into rolled-up nanotubes. nih.gov
| Technique | Structural Information Probed | Effect of Photoisomerization |
|---|---|---|
| Wide-Angle X-ray Diffraction (WAXD) | Crystalline structure, liquid crystalline phase, degree of ordering | Disruption of molecular packing, decrease in crystallinity, phase transitions (e.g., smectic to nematic). researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Larger-scale morphology, microphase-separated structures | Changes in the size, shape, and ordering of nanoscale domains. nih.gov |
Advanced Optical Probes for Dynamic Photoresponses
To unravel the ultrafast dynamics of the photoisomerization process in this compound and its polymers, advanced optical probes with high temporal resolution are employed. Techniques such as ultrafast transient absorption spectroscopy provide a real-time window into the excited-state dynamics following light absorption. nih.gov
Upon excitation with a short laser pulse, the azobenzene molecule is promoted to an excited electronic state. Transient absorption spectroscopy monitors the absorption of a subsequent probe pulse as a function of the time delay after the initial excitation pulse. This allows for the detection and characterization of short-lived transient species, such as the excited singlet and triplet states, and the determination of their lifetimes. nih.gov
Studies on azobenzene derivatives have revealed that the photoisomerization process occurs on a picosecond or even femtosecond timescale. acs.orgrsc.org The transient spectra often show strong excited-state absorption bands that decay as the molecule returns to the ground state in either the trans or cis configuration. nih.gov The dynamics of this process can be influenced by the local environment, such as the viscosity of the solvent or the constraints imposed by the polymer matrix. By analyzing the transient absorption data, researchers can elucidate the photoisomerization pathways, including whether the reaction proceeds through a rotation or an inversion mechanism. The variation in dynamics due to environmental factors provides crucial evidence for understanding the competition between different isomerization channels. nih.gov
| Technique | Timescale | Information Obtained |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Picoseconds | Ultrafast excited-state dynamics, identification of transient species, determination of isomerization quantum yields and pathways. nih.govacs.org |
| Nanosecond Flash Photolysis | Nanoseconds to Milliseconds | Kinetics of slower processes, such as triplet state decay and thermal back-isomerization. researchgate.net |
Advanced Research Applications of 4 Methacryloyloxyazobenzene Based Systems Conceptual and Mechanistic Focus
Light-Driven Actuation and Mechanochemical Investigations
Polymers incorporating 4-methacryloyloxyazobenzene are at the forefront of research into photo-actuating materials, which can convert light energy directly into mechanical work. nih.gov This capability has profound implications for the development of soft robotics, artificial muscles, and micro-electromechanical systems (MEMS). uow.edu.au
The primary mechanism driving photo-induced shape change in these polymers is the isomerization of the azobenzene (B91143) groups. The more stable, elongated trans isomer converts to the bent, bulkier cis isomer upon irradiation with UV light (typically around 365 nm). This transformation induces internal stress and strain within the polymer network, leading to a macroscopic change in shape, such as bending, contracting, or twisting. rsc.orgadvancedsciencenews.com The process is reversible; exposure to visible light (typically > 420 nm) or thermal relaxation prompts the cis isomer to revert to the trans form, restoring the material's original shape. researchgate.net
Cross-linked liquid-crystalline polymers (LCNs) containing azobenzene moieties have demonstrated significant potential for light-driven soft actuators. rsc.org By incorporating this compound into an LCN, researchers can achieve materials that exhibit substantial and reversible photodeformation. rsc.org For instance, a reactive block copolymer, PEO-b-PAZO, containing N-hydroxysuccinimide carboxylate substituted azobenzene groups, has been synthesized. This material can be processed using conventional methods like melt and solution processing to create films and fibers that demonstrate reversible bending and unbending when exposed to UV and visible light, respectively. rsc.org
A notable strategy to enhance the mechanical force generated by these actuators involves prestoring mechanical strain energy within the polymer network. advancedsciencenews.com In one study, a reprocessable azobenzene-containing liquid crystalline network (azo-LCN) was stretched to a specific strain, and upon exposure to UV light, it generated a contractile stress significantly higher than its unstretched counterpart. advancedsciencenews.com This amplified force is attributed to both the direct optical-to-mechanical energy conversion from the trans-cis photoisomerization and the photo-triggered release of the stored strain energy. advancedsciencenews.com
| Actuator System | Stimulus | Observed Mechanical Response | Key Finding |
| PEO-b-PAZO block copolymer films and fibers | UV light (365 nm) / Visible light (470 nm) | Reversible bending and unbending | Post-processing crosslinking enables practical fabrication of photoresponsive actuators. rsc.org |
| Stretched azo-LCN film (100% strain) | UV light | Contractile stress of ~4 MPa | Pre-storing strain energy significantly amplifies the photo-generated mechanical force. advancedsciencenews.com |
| Stretched azo-LCN film (200% strain) | UV light | Contractile stress of ~7 MPa | The generated force increases with the amount of prestored strain. advancedsciencenews.com |
The design of effective photo-actuators based on this compound hinges on several key principles. The alignment of the azobenzene mesogens within the polymer matrix is crucial. In liquid-crystalline polymers, a high degree of molecular order allows the individual molecular motions to accumulate into a coherent macroscopic deformation. The efficiency of the actuation is also dependent on the polymer network's flexibility and cross-linking density. A more flexible polymer backbone, such as that of a polyacrylate, can exhibit faster photoisomerization and phase transitions compared to a more rigid polymethacrylate. researchgate.net
The fundamental response mechanism is a multi-scale process. At the molecular level, the absorption of a photon triggers the π-π* transition in the azobenzene molecule, leading to the rotation around the N=N double bond and the subsequent isomerization. This change in molecular geometry alters the intermolecular interactions and packing within the polymer. In an ordered system like an LCN, this disruption of the liquid-crystalline phase by the cis isomers leads to a change in the material's dimensions. The speed and magnitude of the actuation are influenced by factors such as light intensity, temperature, and the chemical environment.
A critical aspect of actuator design is the ability to achieve continuous and controllable motion. This has been demonstrated in a "vehicle" propelled by a bilayer film "motor" made of the prestored energy azo-LCN. By controlling the direction of the UV light, the vehicle could be made to roll towards or away from the light source, demonstrating the potential for creating light-driven, self-propelling systems. advancedsciencenews.com The design of such systems requires a deep understanding of how to translate the molecular isomerization into a directed and sustained mechanical output. msu.eduresearchgate.net
Photo-Controlled Adhesion and Surface Wettability Studies
The reversible isomerization of this compound can also be exploited to dynamically control the surface properties of materials, such as adhesion and wettability. This opens up possibilities for creating smart adhesives that can be turned on and off with light, and surfaces that can be switched between hydrophobic and hydrophilic states.
The principle behind photo-controlled adhesion often relies on a light-induced solid-to-liquid phase transition. researchgate.netthieme-connect.de Polymers containing this compound can be designed to be in a solid, non-tacky state in their trans form. Upon UV irradiation, the isomerization to the cis form disrupts the molecular packing, leading to a decrease in the material's glass transition temperature or melting point and causing it to transition to a liquid-like, adhesive state. researchgate.net This process is reversible, and the material can be switched back to a solid, non-adhesive state with visible light or heat.
For example, a prepolymer coating based on an azobenzene compound, 4,4'-hexyl diacrylate-3-methylazobenzene, demonstrates this effect. thieme-connect.de The solid coating transforms into a liquid upon UV irradiation, enabling it to function as a strong adhesive on various surfaces. thieme-connect.de This "on-demand" adhesion provides a clean and convenient alternative to traditional liquid adhesives. thieme-connect.de
In another approach, the adhesion strength of an azopolymer was phototuned. By irradiating the bonded interface with UV light for just 15 seconds, the adhesion strength was drastically reduced from over 3 MPa (comparable to commercial hot-melt adhesives) to less than 0.2 MPa, allowing for easy debonding. researchgate.net This rapid and significant change in adhesion highlights the potential for these materials in applications requiring temporary or reworkable bonding.
Hydrogels incorporating azobenzene moieties have also been investigated for photo-controlled adhesion. rsc.org An ionic hydrogel containing 4-methoxyazobenzene (B97606) acrylate (B77674) demonstrated reversible adhesion properties, with a notable skin adhesion strength of 360.7 ± 10.1 kPa. rsc.org This reversible adhesion was attributed to the efficient E-Z (equivalent to trans-cis) photoisomerization of the azobenzene derivative. rsc.org
| Adhesive System | Stimulus for Adhesion | Stimulus for Detachment | Adhesion Strength | Key Feature |
| 4,4'-hexyl diacrylate-3-methylazobenzene prepolymer | UV irradiation | - | Strong adhesion to various surfaces | Photoinduced solid-to-liquid transition for on-demand adhesion. thieme-connect.de |
| Azopolymer-bonded glass substrates | - | UV irradiation (15s) | >3 MPa (initial), <0.2 MPa (after UV) | Rapid and significant reduction in adhesion for reworkable applications. researchgate.net |
| 4-methoxyazobenzene acrylate ionic hydrogel | - | - | 360.7 ± 10.1 kPa (on skin) | Reversible adhesion driven by efficient photoisomerization. rsc.org |
The surface energy of a material, which determines its wettability, can be dynamically altered by incorporating this compound. The trans isomer of azobenzene is less polar than the cis isomer. Consequently, a surface rich in trans-azobenzene will have a lower surface energy and be more hydrophobic, while a surface with a higher concentration of the cis isomer will have a higher surface energy and be more hydrophilic.
By grafting polymers containing this compound onto a substrate, a surface can be created that switches its wetting behavior in response to light. UV irradiation can be used to switch the surface to a more hydrophilic state, while visible light can revert it to a more hydrophobic state. This reversible control over wettability has potential applications in microfluidics, self-cleaning surfaces, and "lab-on-a-chip" devices. nih.govmdpi.com
Research has shown that self-assembled surfaces based on novel azobenzene derivatives can exhibit controllable adhesion and superhydrophobicity. researchgate.net The ability to tune the self-assembly structure through light allows for the modulation of surface properties. researchgate.net While the specific use of this compound in these particular studies is not detailed, the principles are directly applicable. The change in molecular dipole moment and geometry upon isomerization alters the surface's interaction with water molecules, thereby changing the contact angle.
Optical Data Storage and Photonic Switching Mechanisms
The photoresponsive nature of this compound makes it a compelling candidate for advanced optical data storage and photonic switching applications. rsc.org The ability to change the optical properties of a material, such as its refractive index and absorption spectrum, using light is the basis for these technologies.
Polymers containing azobenzene moieties are particularly well-suited for holographic data storage. rsc.org In this technology, data is stored as a three-dimensional interference pattern (a hologram) within the volume of a photosensitive material. wikipedia.orgmicrosoft.com The trans-cis isomerization of azobenzene induces a change in the refractive index of the polymer, allowing for the recording of these holograms. microsoft.com The high density of data storage is achieved by recording multiple holograms in the same volume of material, each at a slightly different angle or wavelength of the recording laser beam. wikipedia.org
Azobenzene polyesters have been used in thin-film holographic systems, demonstrating the potential for high data densities. researchgate.net While challenges such as light sensitivity, response time, and the stability of the stored information remain, various approaches are being explored to overcome these issues. rsc.org
The concept of 5D optical data storage, which utilizes the three spatial dimensions plus the orientation and size of nanostructures to encode data, represents a frontier in high-capacity, long-term data archiving. wikipedia.orgphysicsworld.comoptica.org5dmemorycrystal.com While currently focused on fused quartz, the principles of using light to create anisotropic nanostructures could potentially be extended to polymer systems. The photo-induced alignment of azobenzene molecules can create birefringence, a property where the refractive index depends on the polarization of light. This birefringence can be used as an additional dimension for encoding information, significantly increasing the storage capacity. physicsworld.com
The mechanism for photonic switching in these materials relies on the rapid and reversible change in their optical properties. The absorption spectrum of azobenzene changes significantly between its trans and cis forms. This change can be used to modulate the transmission of light at a specific wavelength, effectively creating an optical switch. By integrating these materials into waveguides or other photonic circuits, all-optical signal processing and switching can be realized.
| Technology | Principle | Role of this compound Polymer | Potential Advantage |
| Holographic Data Storage | Recording data as 3D interference patterns (holograms) in a photosensitive medium. wikipedia.orgmicrosoft.com | The trans-cis isomerization induces a change in the refractive index, allowing for hologram recording. rsc.org | High storage capacity and fast data transfer rates. wikipedia.org |
| 5D Optical Data Storage | Encoding data in three spatial dimensions plus the size and orientation of nanostructures. wikipedia.orgresearchgate.net | Photo-induced alignment of azobenzene moieties can create birefringence, adding extra dimensions for data encoding. physicsworld.com | Ultra-high storage density and long-term stability. optica.org5dmemorycrystal.com |
| Photonic Switching | Modulating the transmission of light through a material by changing its absorption properties. | The reversible change in the absorption spectrum between the trans and cis isomers allows for light-controlled switching. | All-optical signal processing and high-speed switching. |
Principles of Holographic Grating Formation in this compound Azopolymers
The incorporation of this compound into polymer structures enables the fabrication of materials capable of forming holographic gratings upon exposure to specific light patterns. The underlying principle of this formation is a phenomenon known as photo-induced mass migration, which is driven by the unique photochemical properties of the azobenzene moiety.
The process is initiated by the reversible trans-cis-trans isomerization of the azobenzene groups within the polymer matrix. When a thin film of an azopolymer containing this compound is illuminated by an interference pattern of coherent light (e.g., from a laser), the azobenzene chromophores undergo cycles of isomerization. The rod-like trans isomer, which is the thermodynamically stable state, absorbs photons and converts to the bent, less stable cis isomer. This is followed by thermal or light-induced relaxation back to the trans form.
Crucially, this isomerization is polarization-dependent. The probability of a trans molecule absorbing a photon is highest when its molecular axis is aligned with the electric field vector of the incident light. Consequently, repeated isomerization cycles cause the azobenzene molecules to reorient themselves, preferentially aligning perpendicular to the polarization of the light to minimize absorption.
In a holographic setup, the interference of two laser beams creates a pattern of spatially varying light intensity and/or polarization. This patterned illumination leads to a corresponding spatially modulated reorientation of the azobenzene groups. This microscopic molecular movement generates internal stresses and pressure gradients within the polymer film. To relieve this stress, the polymer material undergoes macroscopic movement and deformation, a process often described as photo-induced fluidization. This mass transport results in the formation of a surface relief grating (SRG), where the polymer surface develops a sinusoidal profile that mirrors the light interference pattern.
| Parameter | Description | Mechanism |
| Grating Type | Surface Relief Grating (SRG) & Volume Polarization Grating | Macroscopic mass transport of polymer chains; Periodic orientation of azobenzene chromophores. |
| Driving Force | Light-induced trans-cis-trans isomerization cycles | Creation of internal pressure gradients due to molecular reorientation away from the light's electric field vector. |
| Key Molecule | This compound | The photo-switchable azobenzene moiety provides the mechanism for light-to-motion energy conversion. |
| Light Source | Coherent laser light (e.g., 442 nm) | Creates a stable interference pattern (hologram) to spatially direct the polymer deformation. mit.edu |
| Result | Periodic modulation of surface height and/or refractive index | A diffractive optical element is inscribed onto the polymer film. |
Investigation of Photo-induced Anisotropy and Birefringence for Optical Switching
Polymers functionalized with this compound are extensively studied for their ability to exhibit photo-induced anisotropy, specifically birefringence, which is a key property for developing optical switching and data storage devices. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.
The mechanism is rooted in the selective reorientation of the azobenzene chromophores. In an unexposed azopolymer film, the chromophores are randomly oriented, making the material isotropic on a macroscopic scale (i.e., it has a uniform refractive index). When the film is exposed to linearly polarized light, the trans-azobenzene molecules whose long axes are aligned with the light's polarization direction are preferentially excited and undergo isomerization. epj-conferences.org After several trans-cis-trans cycles, these molecules tend to settle into a new orientation perpendicular to the incident polarization, where they are less likely to absorb light and are therefore more stable. epj-conferences.org
This process, sometimes referred to as angular hole-burning followed by molecular reorientation, leads to a net alignment of the chromophore population. rsc.org The film becomes anisotropic, exhibiting a higher refractive index for light polarized perpendicular to the writing beam's polarization and a lower refractive index for light polarized parallel to it. This difference in refractive indices is the induced birefringence (Δn).
The dynamics of this process are controllable and reversible:
Writing: Birefringence is induced by exposing the material to linearly polarized light within the azobenzene's absorption band (e.g., 450-532 nm). epj-conferences.orgrsc.org
Relaxation: When the writing laser is turned off, some relaxation occurs, but a significant portion of the birefringence is retained as stable optical memory. rsc.org
Erasure: The induced anisotropy can be erased by exposing the film to circularly polarized light or unpolarized light, which randomizes the orientation of the chromophores, or by heating the material above its glass transition temperature. epj-conferences.org
These characteristics make this compound-based polymers excellent candidates for optical switches, where light is used to control the polarization state of another light beam, and for rewritable optical data storage.
| Study Focus | Writing Wavelength | Max. Induced Birefringence (Δn) | Key Finding |
| Birefringence in PAZO Azopolymer Film | 450 nm | 4.65 x 10⁻² (at 1550 nm) | High and stable birefringence can be induced and measured in the infrared telecommunications region, showing potential for photonic applications. epj-conferences.org |
| V-shaped Azo/PMMA Guest-Host Film | 532 nm | ~3.3 x 10⁻⁴ | The switching mechanism is initially driven by angular hole-burning, followed by a dominant molecular reorientation process. rsc.org |
Photo-Regulated Delivery and Release Systems (Mechanistic Focus)
The photo-isomerization of the azobenzene unit in this compound provides a powerful mechanism for constructing advanced, light-triggered delivery and release systems. The core principle involves harnessing the significant structural and polarity changes that occur between the trans and cis isomers to modulate the properties of a carrier vehicle.
Light-triggered release from carriers functionalized with this compound is primarily based on the reversible isomerization of the azobenzene moiety. The trans isomer is planar, relatively nonpolar, and elongated, while the cis isomer is bent, more polar, and bulkier. This change can be used to disrupt a carrier's structure or alter its affinity for a payload.
One prominent mechanism involves the use of these polymers in self-assembled structures like micelles or vesicles. In an aqueous environment, amphiphilic copolymers containing hydrophobic this compound segments will assemble to encapsulate a hydrophobic drug. The stable trans form maintains the integrity of this assembly. Upon irradiation with UV light (e.g., ~365 nm), the azobenzene units convert to the more polar cis form. nih.gov This increase in polarity destabilizes the hydrophobic core of the micelle, leading to its disassembly and the subsequent release of the encapsulated cargo. nih.gov The process can often be reversed with visible light (~440 nm), which converts the azobenzene back to the trans state, allowing for potential re-encapsulation or "on-off" release cycles.
Another sophisticated approach utilizes molecularly imprinted polymers (MIPs). Here, a polymer network is created around a template molecule. When a photo-responsive monomer like a this compound derivative is incorporated, the binding cavity's properties become light-dependent. In the trans state, the cavity may have a high affinity for the target molecule. UV irradiation triggers the switch to the cis state, inducing a conformational change in the polymer that alters the size and shape of the binding site, thereby reducing its affinity and causing the release of the captured molecule.
The mechanism operates as follows: in the trans state, the azobenzene units can form stable, compact aggregates due to π-π stacking, leading to a more collapsed and less permeable hydrogel state. Upon UV irradiation, the conversion to the bulky, polar cis isomer disrupts these intermolecular interactions. mit.edu This disruption, coupled with increased electrostatic repulsion between the more polar cis units, causes the polymer chains to extend and the hydrogel network to swell. This swelling increases the mesh size of the gel, thereby increasing its permeability and allowing for the diffusion of molecules through the matrix. This effect has been demonstrated as a "photoviscosity" effect in polymer solutions, where UV light causes a reduction in viscosity due to the dissociation of interchain azobenzene aggregates. mit.edu
This photo-regulated change in permeability can be used to create "photogates," where light acts as a switch to open or close the pores of a membrane or hydrogel, controlling the flow of substances across it in a precise, spatiotemporal manner. nih.gov
Biosensing and Bioimaging Applications (Principles and Design Focus)
The unique photo-responsive properties of this compound are being explored for the development of novel photo-switchable biosensors. The fundamental design principle is to couple the molecular recognition capability of a biosensor with the light-induced conformational changes of the azobenzene moiety to create a system where analyte binding or signaling can be controlled by light.
The design of a photo-switchable biosensor based on this compound typically involves three core components: a recognition element, the photo-switchable azobenzene unit, and a transducer.
Recognition Element: This component provides specificity for the target analyte. A common strategy is to use a molecularly imprinted polymer (MIP), where a polymer network is formed around the analyte of interest, creating a cavity that is sterically and chemically complementary to it.
Photo-Switchable Unit: this compound is copolymerized into the MIP structure. Its role is to act as a light-controlled gate or affinity modulator for the recognition site.
Transducer: This element converts the binding event into a measurable signal (e.g., optical, electrochemical, or magnetic). For instance, the sensor could be built on magnetic nanoparticles for easy separation and detection.
The mechanism of action for such a biosensor relies on controlling the binding and release of the analyte with light.
Analyte Binding (Sensing 'On' or 'Off'): In its initial state (e.g., the trans isomer), the imprinted cavity is shaped to have a high affinity for the target analyte, allowing it to be selectively captured from a sample.
Photo-Switching: The sensor is then irradiated with light of a specific wavelength (e.g., UV light) to convert the azobenzene units from the trans to the cis form. This isomerization induces significant conformational changes in the polymer backbone surrounding the binding cavity.
Analyte Release & Signal Generation: The structural change in the cavity reduces or eliminates its binding affinity for the analyte, causing the analyte to be released. This light-triggered release can be detected in several ways. For example, if the analyte is fluorescent, its release into the solution can be measured. Alternatively, in an electrochemical sensor, the binding/release event could alter the current at an electrode. The ability to quantitatively bind and then release the analyte upon alternate irradiation provides a robust and controllable sensing mechanism.
This design allows for the creation of reusable sensors that can be "reset" with light and provides a high degree of control over the sensing process, minimizing non-specific binding and improving the reliability of the measurement.
Research into Photo-Controllable Bio-Interfaces
The ability to dynamically alter surface properties and material mechanics using light makes this compound-based polymers prime candidates for creating photo-controllable bio-interfaces. Research in this area focuses on manipulating biological interactions and processes in real-time.
One prominent application is the development of reconfigurable scaffolds for cell culture. aip.org Patterned, biocompatible films containing azobenzene polymers can function as dynamic substrates where light can be used to alter the topography or surface chemistry, thereby guiding cell adhesion, migration, and network formation. aip.org This optical control provides a powerful tool for studying cellular responses to environmental cues in four dimensions.
Furthermore, hydrogels incorporating azobenzene derivatives are being explored for their potential in mechanobiology and controlled drug delivery. nih.gov By creating hydrogels with supramolecular cross-links, for instance between azobenzene and β-cyclodextrin, the mechanical properties of the gel can be reversibly modulated with light. nih.gov Irradiation with UV (e.g., 365 nm) or visible light (e.g., 400-500 nm) alters the binding affinity between the host and guest molecules, changing the network connectivity and, consequently, the hydrogel's stiffness. nih.gov This has been shown to effect up to a 60% change in the storage modulus. nih.gov Such systems allow researchers to study how changes in matrix stiffness affect encapsulated cells and to trigger the release of therapeutic proteins on demand in a cytocompatible manner. nih.gov
Table 1: Light-Induced Modulation of Azobenzene-Cyclodextrin Hydrogel Properties
| Parameter | Condition | Observation |
|---|---|---|
| Cross-linking | trans-azobenzene | Higher binding affinity with β-cyclodextrin, increased network connectivity |
| cis-azobenzene (UV light) | Lower binding affinity, decreased network connectivity | |
| Storage Modulus | trans to cis isomerization | Reversible decrease of up to 60% |
| Protein Release | UV light exposure | Accelerated release of fluorescently labeled protein |
Self-Healing and Reconfigurable Materials Research
The photo-induced solid-to-liquid transition of polymers containing this compound is a cornerstone of research into self-healing and reconfigurable materials. researchgate.netacs.org This phenomenon allows for the repair of damage and the reshaping of materials using light as an external trigger.
The self-healing capability of these materials is fundamentally linked to the reversibility of their network structure. The mechanism often relies on a photo-induced, reversible solid-to-liquid phase transition. researchgate.netnih.gov In its stable trans state, the azobenzene-containing polymer may be in a glassy or solid state at room temperature. acs.org Upon UV irradiation (e.g., ~365 nm), the azobenzene groups isomerize to the bent cis state. acs.org This significant change in molecular geometry disrupts the polymer chain packing, leading to a decrease in the glass transition temperature (Tg) of the material, often below room temperature, inducing a localized transition to a liquid or softened state. acs.orgnih.gov
This transition is not always based on covalent bond cleavage but rather on the disruption of physical crosslinks and chain mobility. For example, the Tg of a specific poly(azobenzene) or "PAzo" can shift from ~53.5 °C in the trans state to ~13.7 °C in the cis state. acs.org This allows the material to flow and mend cracks or scratches. Subsequent exposure to visible light or heat reverts the azobenzene back to the trans state, solidifying the material and locking the healed structure in place. nih.gov In other systems, supramolecular interactions, such as hydrogen bonds or host-guest complexes involving azobenzene, can serve as reversible crosslinks that are weakened or broken upon photoisomerization. nih.govnih.gov
Building on these reversible mechanisms, researchers have developed various strategies for material repair and reconfiguration. A common approach involves irradiating a damaged area with UV light to induce the solid-to-liquid transition. nih.gov The resulting mobile polymer chains can then flow into the crack or defect. acs.org Applying slight pressure can facilitate this process and ensure intimate contact between the damaged surfaces. acs.orgnih.gov After a period of irradiation and contact, the UV light is removed, and visible light or thermal treatment is applied to reverse the isomerization, solidifying the material and completing the healing process. nih.gov
This strategy has been successfully demonstrated in various forms, including polymer films and even fabrics. nih.govmdpi.com For instance, a composite fabric made of polystyrene (PS) and an azobenzene-containing polymer (PAzo) demonstrated photo-healing capabilities. When damaged, the fabric was clamped, and the PAzo component was liquefied with UV light for 20 minutes, allowing it to flow and heal the fracture before being re-solidified. nih.gov This approach enables repair without the need for external healing agents. acs.org The ability to reprocess and reshape these polymers also opens avenues for creating reconfigurable materials that can be molded into different shapes on demand using light. mdpi.com
Micro- and Nanofabrication Using this compound-Containing Resists
Polymers incorporating this compound are utilized as photoresists in micro- and nanofabrication due to their unique light-induced mass transport properties. light-am.comresearchgate.net This allows for the direct creation of surface patterns without the need for conventional chemical etching or ablation. light-am.com
The primary mechanism for lithographic patterning in these materials is the formation of Surface Relief Gratings (SRGs). light-am.com When a thin film of an azobenzene polymer is exposed to an interference pattern of light (e.g., from a laser), a remarkable phenomenon of large-scale, directed mass migration occurs. light-am.comresearchgate.net The polymer material moves from regions of high light intensity to regions of low intensity, resulting in the formation of a topographic pattern on the film's surface that mirrors the light pattern. light-am.com
The driving force behind this mass transport is complex and not fully understood, but it is known to be related to the repeated trans-cis-trans isomerization cycles of the azobenzene units. light-am.com This constant molecular motion, particularly under polarized light, can induce a photofluidic state, allowing the solid polymer to flow even below its glass transition temperature. light-am.comfudan.edu.cn The direction of material flow can often be controlled by the polarization of the incident light. aip.orglight-am.com These directly patterned azopolymer films can then be used as soft masks for subsequent etching processes, transferring the pattern to a substrate like silicon. light-am.comresearchgate.net
Table 2: Comparison of Lithographic Techniques
| Technique | Mechanism | Key Feature | Application for Azopolymers |
|---|---|---|---|
| Conventional Photolithography | Chemical change in photoresist solubility | Requires developer and etching steps | Azopolymers can be used as non-traditional photoresists. |
| Laser Ablation | Material removal by high-intensity laser | High energy process, can cause thermal damage | Not the primary mechanism for SRG formation. |
| Azopolymer SRG Inscription | Light-induced mass migration | Direct, one-step surface patterning; no solvent development needed | Creation of soft masks for pattern transfer to silicon and other substrates. researchgate.net |
The formation of SRGs is a direct manifestation of photo-induced volume and shape changes at the macroscopic level. light-am.com Research investigates how illumination parameters such as light intensity, wavelength, and polarization influence the resulting surface topography. aip.org By controlling these factors, it is possible to fabricate a wide variety of micro- and nanostructures, from simple one-dimensional gratings to more complex two-dimensional patterns. aip.orglight-am.com
This light-induced material flow allows for the creation of structures with significant depth modulation, which is unique to azobenzene polymer systems. light-am.com The process is highly versatile, enabling the fabrication of functional optical components like diffraction gratings and microlens arrays directly from the polymer film. light-am.com Furthermore, these patterned films can serve as templates or masks for fabricating structures in other materials. For example, an azopolymer SRG can be used as a mask for reactive ion etching (RIE) to create nanostructures on a silicon wafer, demonstrating a cost-effective and flexible alternative to conventional lithographic methods. light-am.comresearchgate.net
Theoretical and Computational Investigations of 4 Methacryloyloxyazobenzene Systems
Quantum Chemical Calculations of Electronic Structure and Photoexcitation Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for understanding the electronic properties of 4-Methacryloyloxyazobenzene and the nature of its photoisomerization. researchgate.netjmchemsci.comosti.gov These methods allow for the detailed analysis of the molecule's ground and excited electronic states.
Calculations for molecules structurally similar to this compound, such as 4-hydroxyazobenzene, reveal that the trans isomer is thermodynamically more stable than the cis isomer. researchgate.net The electronic structure is characterized by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the photoexcitation pathways. The primary photoresponsive behavior of azobenzene (B91143) derivatives stems from the trans (E) to cis (Z) isomerization upon absorption of UV light and the reverse cis to trans isomerization induced by visible light or heat.
The photoexcitation pathways involve transitions between different electronic states. For azobenzene and its derivatives, the two primary pathways for isomerization are:
Rotation: Twisting around the central N=N double bond.
Inversion: An in-plane movement of one of the phenyl rings.
First-principles calculations on azobenzene have suggested that the rotation path is the more favorable mechanism for photoisomerization involving the first excited state (S1). osti.gov TD-DFT calculations help to elucidate the energies of the excited states (S1, S2, etc.) and the nature of the electronic transitions (e.g., n→π* and π→π* transitions), which dictate the absorption spectrum of the molecule. For this compound, the methacryloyloxy group is expected to have a subtle influence on the electronic structure compared to unsubstituted azobenzene, potentially shifting the absorption wavelengths.
Table 1: Representative Calculated Properties for Azobenzene Derivatives
| Property | Trans Isomer | Cis Isomer | Method | Reference Compound |
| Relative Energy (kcal/mol) | 0 | ~12-15 | DFT | Azobenzene |
| N=N Bond Length (Å) | ~1.25 | ~1.26 | DFT | 4-hydroxyazobenzene researchgate.net |
| C-N=N-C Dihedral Angle (°) | ~180 | ~0-10 | DFT | Azobenzene |
| Main Absorption Band (nm) | ~350 (π→π) | ~440 (n→π) | TD-DFT | Azobenzene |
Note: This table presents typical values for azobenzene and similar derivatives to illustrate the expected properties for this compound. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations of Photo-induced Conformational Changes and Polymer Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and polymer systems over time. mdpi.comrsc.orgsemanticscholar.org For polymers containing this compound side chains, MD simulations can provide a detailed picture of how the photoisomerization of the azobenzene unit affects the local and global polymer chain conformation.
Upon simulating the trans-to-cis isomerization, researchers can observe the significant change in the geometry of the azobenzene moiety, which contracts from an elongated, planar shape to a more compact, bent structure. This molecular-level change induces strain on the surrounding polymer matrix. MD simulations can track the propagation of this strain and the subsequent conformational rearrangements of the polymer backbone and neighboring side chains. researchgate.net
Key insights from MD simulations include:
Local Free Volume Changes: The isomerization process can alter the local free volume within the polymer matrix, which in turn affects material properties like gas permeability and the mobility of polymer segments.
Chain Reorientation: The repeated cycling of isomerization can lead to a cooperative reorientation of the polymer chains, especially in liquid crystalline polymers, leading to macroscopic alignment.
Glass Transition Temperature (Tg) Modulation: The change in molecular packing and chain mobility due to isomerization can influence the material's glass transition temperature.
For amorphous polymers with this compound side chains, MD simulations can help to understand the relationship between the concentration of azobenzene units, the intensity of light, and the resulting changes in polymer dynamics. mdpi.com These simulations are crucial for understanding phenomena like photo-induced fluidization, where light can cause a solid polymer film to behave more like a liquid. researchgate.net
Computational Modeling of Macroscopic Photo-mechanical Responses
The collective effect of individual this compound units isomerizing within a polymer network can lead to macroscopic changes in the material's shape and mechanical properties. fudan.edu.cntuni.fi Computational models are employed to bridge the gap between molecular-level events and these observable photo-mechanical responses.
These models often incorporate principles from continuum mechanics, statistical mechanics, and polymer physics. They typically treat the polymer as a network of interconnected chains, where the photoisomerization of the azobenzene units acts as an internal stress generator. The change in the end-to-end distance of polymer chains containing the azobenzene moiety is a key parameter in these models.
Finite Element Method (FEM) simulations are frequently used to predict the behavior of complex shapes under illumination. These simulations can model:
Photo-induced Bending: For a thin film of a polymer containing this compound, if light is applied to one side, the isomerization will be concentrated in the surface layer. This differential strain through the thickness of the film leads to bending. azimuth-corp.com
Surface Patterning: Models can explain the formation of surface relief gratings, where interference patterns of light create regions of high and low isomerization, leading to mass transport of the polymer and the formation of topographical patterns. researchgate.net
Stress and Strain Development: These models can quantify the internal stresses and strains that develop within the material upon irradiation, which is critical for understanding the forces generated by photo-actuators.
The accuracy of these macroscopic models depends heavily on the input parameters derived from lower-level quantum chemical and molecular dynamics simulations, such as the energy difference between isomers and the change in molecular geometry.
Predictive Modeling for Rational Design of this compound Materials
A primary goal of theoretical and computational investigations is to develop predictive models that can guide the synthesis of new materials with tailored properties. By systematically varying molecular parameters in silico, researchers can screen potential candidates and identify promising structures before undertaking resource-intensive experimental work.
For materials based on this compound, predictive modeling can be used to:
Optimize Photo-mechanical Efficiency: By modeling how changes to the polymer backbone (e.g., flexibility, crosslink density) or the azobenzene unit (e.g., substituents) affect the transmission of force from the molecular to the macroscopic scale, the efficiency of photo-actuation can be optimized. azimuth-corp.comresearchgate.net
Tune Wavelength Sensitivity: Quantum chemical calculations can predict how chemical modifications to the azobenzene chromophore will alter its absorption spectrum, allowing for the design of materials that respond to specific wavelengths of light.
Control Isomerization Kinetics: Theoretical models can help to understand how the local polymer environment influences the rates of photoisomerization and thermal relaxation, which is crucial for applications requiring specific switching speeds. chemrxiv.org
The integration of quantum chemistry, molecular dynamics, and macroscopic modeling creates a multiscale simulation framework. This comprehensive approach allows for a deeper understanding of the structure-property relationships in this compound systems and accelerates the development of advanced photoresponsive materials for applications in areas such as soft robotics, optical data storage, and smart coatings.
Future Perspectives and Emerging Research Directions for 4 Methacryloyloxyazobenzene
Integration with Advanced Manufacturing Technologies for Photoresponsive Materials
The convergence of 4-methacryloyloxyazobenzene's molecular functionality with advanced manufacturing techniques is paving the way for the fabrication of complex, dynamically-responsive materials with unprecedented precision. These technologies allow for the spatial and temporal control of material properties, directly translating the molecular-level photo-switching of this compound into macroscopic effects.
One of the most promising frontiers is the integration of this compound into 3D printing and additive manufacturing processes. researchgate.netinrim.it Specifically, in stereolithography, a liquid photopolymer resin is selectively cured layer-by-layer by light. By incorporating this compound as a comonomer into these resins, it is possible to create three-dimensional objects with built-in photoresponsive capabilities. For instance, researchers have successfully 3D printed hydrogel lattices using methacrylate-based monomers featuring azobenzene (B91143) units. researchgate.netrsc.org These structures exhibit significant contraction (up to 23% by volume) upon irradiation with UV-visible light, demonstrating the potential for creating soft actuators and devices that can change shape on demand. researchgate.netrsc.org
Another significant area is the use of this compound in photolithography and microfabrication . Two-photon polymerization, a high-resolution direct laser writing technique, can be employed to create intricate microstructures within polymers containing this compound. ox.ac.uk This allows for the fabrication of microscopic devices and components whose mechanical or optical properties can be tuned with light, opening doors for applications in micro-robotics and reconfigurable micro-optics.
The table below summarizes key findings in the integration of azobenzene-containing methacrylates with advanced manufacturing.
| Manufacturing Technology | Polymer System Example | Observed Photoresponsive Effect | Potential Application |
| Stereolithography (3D Printing) | Co-polymer of azobenzene methacrylate (B99206) and 2-hydroxyethyl methacrylate | Contraction of 3D printed hydrogel lattice (up to 23% by volume) upon irradiation. researchgate.netrsc.org | Soft actuators, drug delivery devices. researchgate.netrsc.org |
| Two-Photon Polymerization | Chiral nematic liquid crystal doped with azobenzene moieties | Spontaneous formation of a uniform lying helix (ULH) state. ox.ac.uk | Fast-switching optoelectronic devices, low-threshold lasers. ox.ac.uk |
Exploration of Novel Photo-Responsive Phenomena in this compound Systems
While the fundamental trans-cis isomerization of the azobenzene unit is well-understood, current research is delving into more complex and novel photo-responsive phenomena that emerge when this compound is incorporated into polymeric systems. These investigations are revealing new ways to control material properties beyond simple shape change.
One such phenomenon is the photoviscosity effect . In aqueous solutions of copolymers like poly(this compound-co-N,N-dimethyl acrylamide), UV irradiation can cause a significant reduction in the solution's viscosity. mit.edumit.edu This is attributed to the dissociation of interchain aggregates of the trans-azobenzene groups as they isomerize to the more polar cis form. mit.edumit.edu This light-induced change in flow behavior is highly attractive for the development of photoswitchable fluidic devices and for applications in protein separation where viscosity changes can be used to control diffusion and transport. mit.edumit.edu
Furthermore, the incorporation of this compound derivatives into liquid crystal (LC) systems is enabling the exploration of chiral-optical switching. When a chiral azobenzene dopant is introduced into a cholesteric liquid crystal, the helical pitch of the LC can be optically tuned. mdpi.com This allows for the development of devices like optically controllable linear-polarization rotators. mdpi.com The trans-cis isomerization of the azobenzene unit alters its shape and chiral influence, thereby changing the helical structure of the liquid crystal and its interaction with light.
Research is also moving towards creating multi-stimuli-responsive systems where the photo-responsiveness of this compound is combined with other stimuli-sensitive properties, such as temperature or pH sensitivity. nih.govmdpi.comnih.gov For example, polymers can be designed to respond to a specific combination of light and temperature, leading to more sophisticated control over material behavior for applications in targeted drug delivery and smart sensors. nih.govnih.gov
The following table details some of the novel photo-responsive phenomena being explored.
| Phenomenon | Polymer System Example | Underlying Mechanism | Potential Application |
| Photoviscosity | poly(this compound-co-N,N-dimethyl acrylamide) in aqueous solution | Dissociation of interchain azobenzene aggregates upon trans-to-cis isomerization. mit.edumit.edu | Photoswitchable fluidic devices, protein separation. mit.edumit.edu |
| Chiral-Optical Switching | Cholesteric liquid crystals doped with chiral azobenzene derivatives | Light-induced change in the helical twisting power of the azobenzene dopant, altering the liquid crystal's pitch. mdpi.com | Optical polarization rotators, tunable photonic devices. mdpi.com |
| Solid-to-Liquid Phase Transition | Polyacrylates with azobenzene side chains | Photoisomerization of azobenzene moieties increases molecular mobility, lowering the glass transition temperature. acs.orgmdpi.com | Reworkable adhesives, self-healing materials. acs.orgresearchgate.net |
Challenges and Opportunities in Scalable Synthesis and Application Development
Despite the promising properties of this compound, its transition from laboratory-scale research to widespread industrial application faces several challenges. The synthesis of the monomer itself, while achievable through established chemical routes, requires careful optimization to ensure high purity and yield for large-scale production. evitachem.com The cost of starting materials and the multi-step nature of the synthesis can be a barrier to commercialization. sumitomo-chem.co.jp
In the realm of polymerization, achieving well-controlled polymer architectures with predictable molecular weights and low dispersity can be challenging. mdpi.com Techniques like Atom Transfer Radical Polymerization (ATRP) have been employed, but the presence of the azobenzene moiety can sometimes lead to slower polymerization rates and difficulties in achieving high monomer conversion. mdpi.com For instance, studies have shown that even after extended reaction times (e.g., 192 hours), achieving high conversion of azobenzene-containing methacrylates can be difficult. mdpi.com
However, these challenges also present significant opportunities for innovation. The development of more efficient and sustainable synthetic routes for this compound and other azobenzene-containing monomers is a key area of research. This includes exploring greener solvents and catalysts to reduce the environmental impact of production. ehu.es There is also a large opportunity in the development of robust polymerization techniques that are tolerant of the azobenzene functional group and can be readily scaled up for industrial production.
The table below outlines the primary challenges and the corresponding opportunities in the scalable production and use of this compound.
| Area | Challenges | Opportunities |
| Monomer Synthesis | - Multi-step synthesis can be complex and costly for large-scale production. sumitomo-chem.co.jp- Ensuring high purity and yield in industrial batches. | - Development of more efficient, cost-effective, and sustainable synthetic pathways.- Exploration of continuous flow chemistry for improved control and scalability. |
| Polymerization | - Achieving high monomer conversion and controlled molecular weight can be difficult. mdpi.com- Steric hindrance from the azobenzene group can slow down polymerization rates. mdpi.com- Potential for side reactions affecting the photochromic performance. | - Optimization of controlled radical polymerization techniques (e.g., ATRP, RAFT) for azobenzene methacrylates.- Design of new initiator and catalyst systems that are more efficient and tolerant of the azo group. |
| Application Development | - Long-term stability and fatigue resistance of the photo-switching mechanism.- Ensuring biocompatibility for biomedical applications.- Integrating the materials into existing manufacturing processes. | - Design of copolymers and composites to enhance durability and performance.- Surface modification and functionalization to improve biocompatibility.- Collaboration with engineers to co-develop materials and manufacturing platforms. |
Interdisciplinary Research Frontiers Involving this compound Derivatives
The versatility of this compound makes it a valuable tool for a wide range of interdisciplinary research fields. Its ability to transduce a light signal into a mechanical, chemical, or optical response at the molecular level is being leveraged to address complex challenges in engineering, medicine, and materials science.
In biomedical engineering , derivatives of this compound are being explored for targeted drug delivery systems. mit.edunih.govnih.govrsc.orgmdpi.comamericanpharmaceuticalreview.comwalshmedicalmedia.com For example, nanoparticles or hydrogels containing this monomer can be designed to release a therapeutic payload upon light irradiation. mit.edu This allows for spatially and temporally controlled drug release, potentially increasing therapeutic efficacy while minimizing side effects. nih.gov Furthermore, the integration of this compound into biocompatible scaffolds, similar to those made from gelatin methacryloyl (GelMA), offers the potential to create photo-controllable environments for tissue engineering and regenerative medicine. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The ability to dynamically alter the scaffold's properties with light could be used to influence cell behavior, such as adhesion and proliferation. nih.gov
The field of soft robotics and photonics also presents exciting frontiers. Polymers incorporating this compound can function as artificial muscles, contracting and expanding in response to light. researchgate.net This forms the basis for developing light-driven soft robots capable of complex movements. In photonics, the ability to reversibly change the refractive index and other optical properties of materials containing this compound is being harnessed for applications in optical data storage, holography, and tunable optical elements like lenses and gratings. researchgate.net
The following table highlights some of the key interdisciplinary research areas and the role of this compound within them.
| Research Field | Application Concept | Role of this compound |
| Biomedical Engineering | Targeted Drug Delivery | Forms photo-responsive nanoparticles or hydrogels that release drugs when irradiated with a specific wavelength of light. mit.edunih.govmdpi.com |
| Tissue Engineering Scaffolds | Provides a mechanism to dynamically alter the mechanical or chemical properties of a cell scaffold with light to guide tissue growth. nih.govnih.gov | |
| Soft Robotics | Artificial Muscles | The trans-cis isomerization induces conformational changes in the polymer network, leading to macroscopic contraction or expansion. researchgate.net |
| Photonics | Optical Data Storage | The two distinct isomers (trans and cis) can represent different states for storing binary data, which can be written and erased with light. researchgate.net |
| Smart Windows | Incorporation into liquid crystal systems allows for light-induced changes in transparency or reflectivity. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
